

A Technical Guide to the Isotopic Purity of Commercially Available ATP-13C10,15N5

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Compound of Interest					
Compound Name:	ATP-13C10,15N5				
Cat. No.:	B12397513	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity of commercially available Adenosine 5'-triphosphate fully labeled with Carbon-13 and Nitrogen-15 (ATP-13C10,15N5). This stable isotope-labeled compound is a critical tool in metabolic research, drug discovery, and cellular signaling studies, enabling precise tracing of the ATP molecule through complex biological pathways. This guide details the isotopic and chemical purity of commercially available ATP-13C10,15N5, outlines the experimental protocols for its analysis, and illustrates its application in key signaling pathways.

Data Presentation: Isotopic and Chemical Purity

The isotopic and chemical purity of **ATP-13C10,15N5** are critical parameters that directly impact the accuracy and reliability of experimental results. The following table summarizes the purity specifications from leading commercial suppliers. It is important to note that specific lot numbers may have slightly different purity values, and it is always recommended to refer to the Certificate of Analysis (CoA) for the most accurate information.



Supplier	Product Number	Isotopic Purity (Atom % 13C, 15N)	Chemical Purity (by HPLC)	Form
Sigma-Aldrich	900457	≥98 atom %	≥95% (CP)	Powder
Cambridge Isotope Laboratories, Inc.	CNLM-4265-CA	13C, 98-99%; 15N, 98-99%	≥90%	Solution
Santa Cruz Biotechnology, Inc.	sc-221235	Not explicitly stated	≥90%	Solution

Experimental Protocols

The determination of isotopic and chemical purity of **ATP-13C10,15N5** relies on sophisticated analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry for Isotopic Purity Determination

High-resolution mass spectrometry is a powerful technique to determine the isotopic enrichment of labeled compounds.[1] The general principle involves the precise measurement of the mass-to-charge ratio (m/z) of the molecule and its isotopologues.

Protocol Outline:

- Sample Preparation:
 - Dissolve a known concentration of ATP-13C10,15N5 in a suitable solvent, such as a
 mixture of acetonitrile and water.
 - Prepare a series of dilutions to establish a linear response range.
 - For complex samples, such as cell extracts, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances.



Instrumentation and Parameters:

- Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument, coupled to a liquid chromatography (LC) system.
- LC Separation: Employ a suitable column (e.g., C18) with a gradient elution to separate
 ATP from other components.
- Ionization: Use electrospray ionization (ESI) in negative ion mode, as ATP is an anion.
- Mass Analysis: Acquire full scan mass spectra over a relevant m/z range to detect the molecular ion of ATP-13C10,15N5 and its isotopologues.

Data Analysis:

- Identify the peak corresponding to the fully labeled ATP ([M-H]-).
- Determine the relative intensities of the peaks corresponding to the unlabeled (M+0) and partially labeled isotopologues.
- Calculate the isotopic enrichment by comparing the peak areas of the labeled species to the total peak area of all isotopic species. Software tools are often used to de-isotope the spectra and calculate the enrichment.

NMR Spectroscopy for Isotopic Purity and Structural Confirmation

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule, making it an excellent tool for confirming the position of isotopic labels and assessing purity.[2]

Protocol Outline:

Sample Preparation:



- Dissolve the ATP-13C10,15N5 sample in a deuterated solvent (e.g., D2O) to a final concentration suitable for NMR analysis (typically in the millimolar range).
- Add a known concentration of an internal standard (e.g., DSS) for chemical shift referencing and quantification.
- Instrumentation and Parameters:
 - Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
 - Acquire one-dimensional (1D) 1H, 13C, and 31P NMR spectra.
 - Acquire two-dimensional (2D) correlation spectra, such as 1H-13C HSQC, to confirm the connectivity and assignment of signals.
- Data Analysis:
 - In the 13C spectrum, the presence of strong signals and the absence of significant signals at the chemical shifts corresponding to 12C atoms confirm high isotopic enrichment.
 - The 1H spectrum will show complex splitting patterns due to coupling with 13C atoms,
 which can be used to verify the labeling pattern.
 - Integration of the signals in the 13C spectrum, relative to an internal standard, can provide a quantitative measure of purity.

Mandatory Visualizations Signaling Pathway: Glycolysis

ATP plays a central role in glycolysis, both as an energy investment and a product. Using **ATP-13C10,15N5** as a tracer allows researchers to follow the path of the adenosine moiety through this fundamental metabolic pathway.





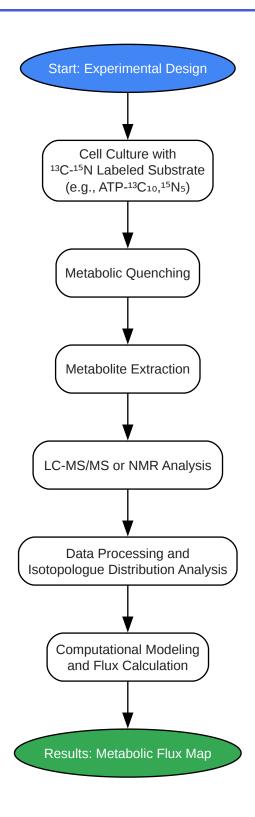
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Caption: Glycolysis pathway showing ATP consumption and production.

Experimental Workflow: Metabolic Flux Analysis

Metabolic flux analysis (MFA) with stable isotopes is a key application for **ATP-13C10,15N5**. This workflow outlines the major steps in a typical MFA experiment.





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Caption: A typical workflow for metabolic flux analysis.

Signaling Pathway: mTOR Signaling

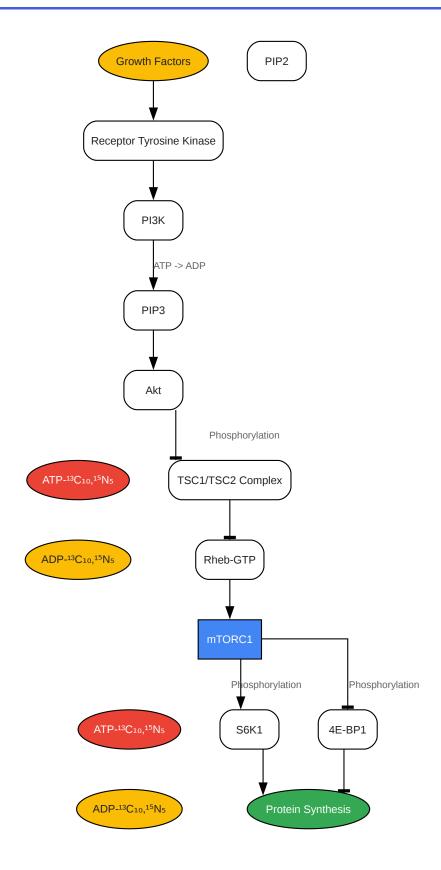






The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. ATP is essential for the kinase activity of mTOR and other kinases in this pathway. Tracing with **ATP-13C10,15N5** can elucidate the dynamics of ATP utilization in this critical signaling network.





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Caption: The mTOR signaling pathway highlighting ATP-dependent phosphorylation.



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